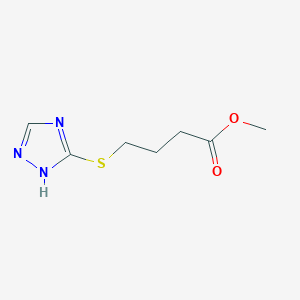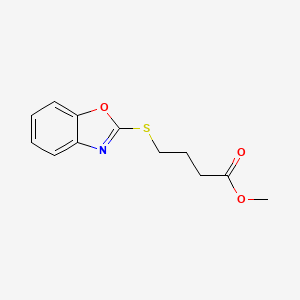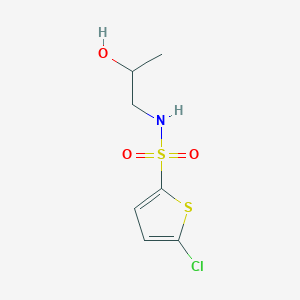
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and agriculture. This compound is a member of the triazole family and is commonly referred to as MTBS.
作用機序
The mechanism of action of MTBS is not fully understood. However, it is believed to work by inhibiting various enzymes and metabolic pathways in cells. In cancer cells, MTBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In fungal cells, MTBS has been found to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects
MTBS has been found to have various biochemical and physiological effects. In cancer cells, MTBS has been shown to induce apoptosis, or programmed cell death. It has also been found to inhibit the expression of various genes involved in cell proliferation and angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
In fungal cells, MTBS has been found to disrupt the integrity of the cell membrane, leading to cell death. It has also been shown to inhibit the growth of fungal hyphae, the thread-like structures that allow fungi to penetrate and infect plant tissues.
実験室実験の利点と制限
MTBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a broad spectrum of activity against various cancer cells and plant pathogens, making it a versatile compound for studying different diseases.
However, there are also some limitations to using MTBS in lab experiments. It has been found to be toxic to some normal cells, which can limit its potential use in cancer therapy. It also has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MTBS. One area of interest is the development of novel derivatives of MTBS with improved activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MTBS in more detail, to better understand its effects on cancer cells and plant pathogens. Additionally, the potential use of MTBS as a biopesticide in organic farming is an area of interest that warrants further investigation.
Conclusion
In conclusion, MTBS is a chemical compound with potential applications in the field of medicine and agriculture. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MTBS is needed to fully understand its potential as a therapeutic agent and biopesticide.
合成法
The synthesis of MTBS involves the reaction of 1H-1,2,4-triazole-5-thiol with methyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide. The product is then purified by column chromatography to obtain pure MTBS.
科学的研究の応用
MTBS has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, MTBS has been found to have antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MTBS has also been found to have potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans.
In agriculture, MTBS has been studied for its potential use as a fungicide and herbicide. It has been found to be effective against various plant pathogens, including Fusarium graminearum, which causes Fusarium head blight in wheat and other cereal crops. MTBS has also been shown to have herbicidal activity against various weeds, including barnyardgrass and goosegrass.
特性
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-6(11)3-2-4-13-7-8-5-9-10-7/h5H,2-4H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFGETWVTKQHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1H-1,2,4-triazol-5-ylsulfanyl)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)